N-Allylsalicylamide
Overview
Description
N-Allylsalicylamide is not directly mentioned in the provided papers; however, the papers do discuss related compounds that share a similar salicylamide core structure. Salicylamides are a class of compounds that are known for their potential pharmacological properties, including antimicrobial and antiproliferative activities. The papers provided focus on the synthesis and evaluation of salicylamide derivatives with potential applications in cancer treatment and antimycobacterial therapy .
Synthesis Analysis
The synthesis of salicylamide derivatives is highlighted in the papers, where different methods are employed to obtain these compounds. In the first paper, a series of arylamides is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry approach known for its efficiency and versatility . The second paper discusses the rearrangement of O-acetylsalicylamide to the more stable N-acetylsalicylamide, which occurs under various conditions, such as standing at room temperature in different solvents or in the solid state . The third paper describes the preparation of N-(pyridin-4-yl) salicylamide derivatives through acylation of acetylsalicyloyl chlorides with substituted 4-amino-pyridines . These methods demonstrate the chemical flexibility and accessibility of salicylamide derivatives.
Molecular Structure Analysis
The molecular structure of salicylamide derivatives is crucial for their biological activity. The first paper indicates that the meta-phenoxy substitution of the N-1-benzyl group is important for the antiproliferative activity of the synthesized compounds . The second paper does not provide specific details on the molecular structure analysis but mentions the existence of at least three crystalline modifications of the N-acetyl isomer, which suggests polymorphism in the salicylamide derivatives .
Chemical Reactions Analysis
The chemical reactions involving salicylamide derivatives are diverse. The first paper describes the use of CuAAC to create a library of arylamides with potential antiproliferative effects . The second paper focuses on the rearrangement reaction of O-acetylsalicylamide to N-acetylsalicylamide, which is a significant reaction in the context of stability and pharmacokinetic properties of salicylamide derivatives . The third paper does not detail specific chemical reactions but implies the use of acylation reactions to synthesize the antimycobacterial compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of salicylamide derivatives are influenced by their molecular structure. The rearrangement of O-acetylsalicylamide to N-acetylsalicylamide results in a compound with different crystalline forms, which can affect its physical properties such as melting point and solubility . The antiproliferative activity of the compounds synthesized in the first paper is a key chemical property, with one compound exhibiting an IC(50) of 46 nM against MCF-7 human breast tumor cells . The third paper does not provide specific physical or chemical properties but suggests that the synthesized compounds could have a wide spectrum of antimycobacterial activity .
Scientific Research Applications
Analgesic and Antipyretic Properties : A study explored the pharmacology of salicylamide and its derivatives, noting that salicylamide is a more powerful and less toxic analgesic than acetylsalicylic acid. This suggests that derivatives like N-Allylsalicylamide might have potential as analgesics or antipyretics (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Antioxidant Properties : N-Allylsecoboldine, a related compound, demonstrated antioxidant properties by inhibiting lipid peroxidation and scavenging reactive oxygen species. This implies that N-Allylsalicylamide could also be investigated for its antioxidant capabilities (Teng, Hsiao, Ko, Lin, & Lee, 1996).
Photocatalytic and Antibacterial Activities : Research on flower-shaped CuO nanostructures derived from 4-allyl-2-methoxyphenol demonstrated photocatalytic and antibacterial activities. While not directly related, this suggests a potential avenue for N-Allylsalicylamide in creating functional materials with similar properties (Siddiqui, Qureshi, & Haque, 2020).
Antiarrhythmic Potential : N-Allylsecoboldine was found to have antiarrhythmic potential by blocking ionic currents of cardiac myocytes. Although N-Allylsalicylamide is a different compound, it could be of interest for similar cardiac applications (Wu, Su, Lee, & Young, 1994).
Antiviral Activity : Aspirin, a salicylate, demonstrated antiviral activity against respiratory viruses. Given the structural similarities, N-Allylsalicylamide might be worth exploring for antiviral effects (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
properties
IUPAC Name |
2-hydroxy-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWHJOALGVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151995 | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylsalicylamide | |
CAS RN |
118-62-7 | |
Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Allylsalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.